methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate
CAS No.: 1427380-14-0
Cat. No.: VC17837138
Molecular Formula: C10H7BrFNO2
Molecular Weight: 272.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1427380-14-0 |
|---|---|
| Molecular Formula | C10H7BrFNO2 |
| Molecular Weight | 272.07 g/mol |
| IUPAC Name | methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate |
| Standard InChI | InChI=1S/C10H7BrFNO2/c1-15-10(14)8-4-5-6(11)2-3-7(12)9(5)13-8/h2-4,13H,1H3 |
| Standard InChI Key | VHQGCQIAMPJJOP-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC2=C(C=CC(=C2N1)F)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Features
Methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate belongs to the indole alkaloid family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The substituents at the 4-, 7-, and 2-positions confer distinct electronic and steric properties:
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Bromine (4-position): Enhances electrophilic reactivity, facilitating cross-coupling reactions .
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Fluorine (7-position): Improves metabolic stability and membrane permeability due to its electronegativity .
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Methyl ester (2-position): Serves as a protective group for carboxylic acids, enabling further functionalization .
The compound’s SMILES notation is COC(=O)C1=CC2=C(C=CC(=C2N1)F)Br , and its InChIKey is VHQGCQIAMPJJOP-UHFFFAOYSA-N , ensuring unambiguous identification in chemical databases.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 272.07 g/mol |
| XLogP3-AA | 3.0 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area | 42.1 Ų |
| Rotatable Bond Count | 2 |
Synthesis and Manufacturing
Hemetsberger-Knittel Synthesis
The Hemetsberger-Knittel method is widely employed for constructing substituted indoles. For methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate, the protocol involves:
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Condensation: Substituted benzaldehydes react with ethyl azidoacetate in the presence of sodium ethoxide, forming alkenyl azides (12–42% yield) .
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Thermal Cyclization: Heating alkenyl azides to 180°C induces cyclization, yielding 4-bromoindole intermediates (30–93% yield) .
Fischer Indole Synthesis
An alternative route utilizes the Fischer indole synthesis, where phenylhydrazines cyclize under acidic conditions (e.g., polyphosphoric acid) to form indole derivatives . This method is particularly effective for introducing nitro groups, as seen in the synthesis of ethyl 4-bromo-6-nitro-1H-indole-2-carboxylate .
Table 2: Comparative Synthesis Routes
| Method | Yield (%) | Key Reagents | Advantages |
|---|---|---|---|
| Hemetsberger-Knittel | 30–93 | Sodium ethoxide, heat | High functional tolerance |
| Fischer Indole Synthesis | 49–62 | Polyphosphoric acid | Nitro group compatibility |
Future Directions and Research Opportunities
Targeted Drug Delivery
Functionalization of the methyl ester group with peptide motifs could enable tumor-specific delivery, minimizing off-target effects .
Green Chemistry Approaches
Developing solvent-free cyclization methods or biocatalytic routes may improve synthetic efficiency and sustainability .
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